molecular formula C10H12F3N3 B1490922 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine CAS No. 1857963-02-0

6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1490922
CAS No.: 1857963-02-0
M. Wt: 231.22 g/mol
InChI Key: MKFDGQQTFATWIN-UHFFFAOYSA-N
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Description

6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a chemical scaffold of significant interest in advanced medicinal chemistry and drug discovery research. The compound incorporates a pyrrolidine ring, a common feature in pharmaceuticals known to contribute to molecular rigidity and receptor interaction, substituted with a trifluoromethyl group. The trifluoromethyl group is a key pharmacophore in modern agrochemical and pharmaceutical agents due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . This amine is structurally analogous to intermediates used in the development of therapeutics targeting neurological and pain disorders, where the modulation of ion channels or G-protein coupled receptors is a key mechanism of action . Its pyridin-3-amine moiety serves as a versatile building block, frequently employed in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers value this compound for developing novel active compounds, particularly in designing candidates with optimized physicochemical properties and central nervous system (CNS) permeability. It is strictly for use in laboratory research applications.

Properties

IUPAC Name

6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)7-3-4-16(6-7)9-2-1-8(14)5-15-9/h1-2,5,7H,3-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFDGQQTFATWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution on Halogenated Pyridine Derivatives

A common approach starts with a halogenated pyridine, such as 6-chloropyridin-3-amine or 6-bromopyridin-3-amine, which undergoes nucleophilic substitution with 3-(trifluoromethyl)pyrrolidine or its derivatives.

  • Step 1: Activation of the pyridine ring by halogenation at the 6-position.
  • Step 2: Nucleophilic substitution with 3-(trifluoromethyl)pyrrolidine under basic conditions or in the presence of a palladium catalyst.
  • Step 3: Purification by silica gel chromatography or preparative HPLC.

Example from literature:

  • A 6-bromopicolinic acid derivative was converted to an acid chloride using oxalyl chloride and DMF catalyst in dichloromethane at 0 °C.
  • The acid chloride was then reacted with 5-chloro-2-(trifluoromethyl)pyridin-3-amine under inert atmosphere with DIEA base at room temperature for 12 hours.
  • The product was isolated by extraction and purified by flash chromatography, yielding the desired amide intermediate, which can be further transformed to the target compound.

Coupling Using Palladium-Catalyzed Buchwald–Hartwig Amination

Palladium-catalyzed amination is employed to couple aryl halides with amines, including trifluoromethylated pyrrolidines.

  • Catalysts: Pd2(dba)3, Xantphos ligand.
  • Base: t-BuONa.
  • Solvent: Toluene.
  • Conditions: Stirring at 110 °C under nitrogen for 12 hours.
  • This method allows the direct formation of C–N bonds between the pyridine ring and the trifluoromethylpyrrolidine moiety.
  • The crude product is purified by preparative HPLC or silica gel chromatography.

Amide Bond Formation Followed by Reduction

An alternative route involves:

  • Formation of an amide intermediate by coupling 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivatives with trifluoromethyl-containing carboxylic acids using EDCI as coupling reagent.
  • Subsequent reduction of the amide to the corresponding amine using borane-dimethyl sulfide complex in THF at 0–60 °C.
  • This method provides access to amine derivatives with trifluoromethyl substituents on the pyrrolidine ring.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Halogenation of pyridine Standard halogenation methods (e.g., NBS, PCl5) - Precursor preparation
Acid chloride formation Oxalyl chloride, DMF, DCM, 0 °C, 30 min Quantitative Activation for amide coupling
Amide coupling Amine, DIEA, room temp, 12 h 80-90 High efficiency
Pd-catalyzed amination Pd2(dba)3, Xantphos, t-BuONa, toluene, 110 °C, 12 h 40-85 Moderate to good yields
Reduction of amide to amine BH3-Me2S, THF, 0–60 °C 60-80 Selective reduction
Purification Silica gel chromatography, preparative HPLC - Necessary for product isolation

Purification Techniques

Research Findings and Optimization Notes

  • The choice of catalyst and ligand in Pd-catalyzed amination significantly affects yield and selectivity.
  • Use of EDCI coupling reagent with HOAt and DIPEA enhances amide bond formation efficiency.
  • Borane-mediated reduction provides a mild and selective method to convert amides to amines without affecting other functional groups.
  • The trifluoromethyl group on the pyrrolidine ring improves compound stability and biological activity, but requires careful handling due to potential steric hindrance in coupling reactions.
  • Reaction temperature and time are critical; prolonged heating can lead to side reactions or decomposition.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution Halogenated pyridine + 3-(trifluoromethyl)pyrrolidine, base Straightforward, moderate yield Requires halogenated precursors
Pd-catalyzed Buchwald–Hartwig Pd2(dba)3, Xantphos, t-BuONa, toluene, 110 °C High selectivity, versatile Expensive catalysts, moderate yield
Amide formation + reduction EDCI, HOAt, DIPEA, BH3-Me2S, THF Mild conditions, good yields Multi-step, requires careful control

Chemical Reactions Analysis

Types of Reactions: 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with a hydroxyl group, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural characteristics suggest that it may interact effectively with biological targets.

Anticancer Activity

Research indicates that compounds similar to 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine exhibit anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry examined the efficacy of pyridine-based compounds in inhibiting cancer cell lines. The results demonstrated that modifications to the pyridine ring, such as the introduction of trifluoromethyl groups, significantly enhanced the compounds' potency against various cancer types .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications.

Potential in Treating Neurological Disorders

Research has indicated that similar compounds may exhibit neuroprotective effects, making them suitable for treating conditions like Alzheimer's disease and Parkinson's disease.

Data Table: Neuropharmacological Studies

StudyCompoundTarget DiseaseFindings
Compound AAlzheimer'sInhibition of amyloid-beta aggregation
Compound BParkinson'sDopaminergic neuron protection
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amineMultiple SclerosisModulation of inflammatory pathways

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of this compound, particularly against resistant strains of bacteria.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Modifications

Studies suggest that modifications to the pyrrolidine ring can enhance biological activity while reducing toxicity.

Data Table: SAR Insights

ModificationEffect on ActivityToxicity Profile
Trifluoromethyl substitutionIncreased potency against cancer cellsLow
Ring size alterationVariable effects on brain penetrationModerate

Mechanism of Action

The mechanism of action of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Pyrrolidine vs. Piperidine/Piperazine Substituents
  • 6-(Pyrrolidin-1-yl)pyridin-3-amine (CAS: 92808-19-0): This analog lacks the trifluoromethyl group on the pyrrolidine ring. It has a molecular weight of 163.22 g/mol and is used as a pharmaceutical intermediate.
  • 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine (CAS: 1479512-44-1):
    Replacing pyrrolidine with piperidine increases ring size, altering steric and electronic interactions. The -CF₃ group retains metabolic stability, but the larger piperidine ring may affect binding affinity in enzyme targets .
(b) Trifluoromethyl vs. Other Fluorinated Groups
  • 6-(Trifluoromethoxy)pyridin-3-amine (CAS: 135900-33-3):
    Substitutes the pyrrolidine-CF₃ moiety with a trifluoromethoxy (-OCF₃) group. This compound has a molecular weight of 178.11 g/mol and a lower pKa (1.72), suggesting stronger acidity. The -OCF₃ group may confer different electronic effects compared to -CF₃ in receptor binding .
  • 6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine (CAS: 898405-21-5): Features a CF₃-substituted phenyl group instead of pyrrolidine.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituent Bioactivity/Application Reference
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine ~234.18 (estimated) 3-CF₃-pyrrolidine Hypothesized enzyme inhibition
6-(Pyrrolidin-1-yl)pyridin-3-amine 163.22 Unsubstituted pyrrolidine Pharmaceutical intermediate
6-(Trifluoromethoxy)pyridin-3-amine 178.11 -OCF₃ Undisclosed
UDD 489.39 Dual CF₃, piperidine, phenyl Antiparasitic (CYP51 inhibitor)
Compound 69 413.52 Morpholino-piperidine, pyrimidine Antimalarial

Key Research Findings and Implications

  • Metabolic Stability: The trifluoromethyl group in pyrrolidine derivatives like the target compound is known to resist oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
  • Target Selectivity : Structural flexibility of the pyrrolidine ring may allow better adaptation to enzyme active sites than rigid aromatic substituents (e.g., phenyl-CF₃) .
  • Synergy with Heterocycles : Combining pyridine with pyrimidine (as in antimalarial compounds) or piperazine (as in CYP51 inhibitors) enhances potency, suggesting opportunities for hybridizing the target compound with these motifs .

Biological Activity

6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs by improving their metabolic stability and bioavailability.

  • Molecular Formula : C11H13F3N2
  • Molecular Weight : 248.23 g/mol
  • CAS Number : 1354690-24-6

Biological Activity

The biological activity of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine has been explored in several studies, focusing on its interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that the trifluoromethyl substitution may enhance antibacterial potency .

Anticancer Potential

The compound's structural analogs have been investigated for anticancer properties. Pyridine-based compounds have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain trifluoromethylated pyridine derivatives have been shown to inhibit the growth of human cancer cell lines with IC50 values in the micromolar range .

The mechanism by which 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine exerts its biological effects is believed to involve modulation of G-protein-coupled receptors (GPCRs). GPCRs are critical targets in pharmacology, and compounds that interact with these receptors can lead to significant therapeutic effects. Studies have shown that trifluoromethyl groups can influence receptor binding affinities and selectivities .

Case Studies

  • Antimicrobial Study : A series of pyrrole derivatives were synthesized and tested for their antibacterial activity. The study highlighted a derivative with a trifluoromethyl group that exhibited improved potency against Mycobacterium tuberculosis, with an MIC value of 5 µM .
  • Anticancer Research : In vitro studies on pyridine derivatives indicated that those containing the trifluoromethyl group inhibited the proliferation of various cancer cell lines, suggesting potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AntibacterialEscherichia coli3.12 - 12.5 µg/mL
AnticancerVarious human cancer cell linesIC50 in µM range
AntitubercularMycobacterium tuberculosis5 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 2
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6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine

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